molecular formula C17H24N2O3 B6963074 3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide

3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide

Cat. No.: B6963074
M. Wt: 304.4 g/mol
InChI Key: XCCWXBWMSBLGGN-UHFFFAOYSA-N
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Description

3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide involves several steps. The primary synthetic route includes the reaction of 3-methyloxan-3-ylamine with 1-N-propylbenzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide stands out due to its unique structural features and reactivity. Similar compounds include:

  • 3-N-(3-methyloxan-3-yl)-1-N-butylbenzene-1,3-dicarboxamide
  • 3-N-(3-methyloxan-3-yl)-1-N-ethylbenzene-1,3-dicarboxamide
  • 3-N-(3-methyloxan-3-yl)-1-N-methylbenzene-1,3-dicarboxamide

These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the amide nitrogen. The variations in the alkyl chain can lead to differences in their chemical reactivity and biological activity .

Properties

IUPAC Name

3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-9-18-15(20)13-6-4-7-14(11-13)16(21)19-17(2)8-5-10-22-12-17/h4,6-7,11H,3,5,8-10,12H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCWXBWMSBLGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)C(=O)NC2(CCCOC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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